molecular formula C13H15N3O2S2 B12300656 5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine

5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine

Cat. No.: B12300656
M. Wt: 309.4 g/mol
InChI Key: PIRFKWKJWHZJLE-UHFFFAOYSA-N
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Description

5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine is a complex organic compound that features both thiazole and indole moieties. Thiazoles are known for their diverse biological activities, while indole derivatives are prominent in medicinal chemistry due to their wide range of pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine apart is its unique combination of the thiazole and indole moieties, which may confer a distinct set of biological activities and chemical properties. This dual functionality can make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H15N3O2S2

Molecular Weight

309.4 g/mol

IUPAC Name

5-methyl-4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H15N3O2S2/c1-8-12(15-13(14)19-8)10-3-4-11-9(7-10)5-6-16(11)20(2,17)18/h3-4,7H,5-6H2,1-2H3,(H2,14,15)

InChI Key

PIRFKWKJWHZJLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C

Origin of Product

United States

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